

An In-depth Technical Guide to Mycophenolate Mofetil-d4: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Mycophenolate Mofetil-d4*

Cat. No.: *B1140131*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Mycophenolate Mofetil-d4**. This deuterated analog of Mycophenolate Mofetil serves as a crucial internal standard for its quantitative analysis in biological matrices, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.

Core Chemical Properties

Mycophenolate Mofetil-d4 is a synthetic, isotopically labeled form of Mycophenolate Mofetil, a prodrug of the immunosuppressant mycophenolic acid. The deuterium labeling on the morpholinoethyl ester side chain provides a distinct mass difference for mass spectrometry-based detection without significantly altering its chemical behavior.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₂₇ D ₄ NO ₇	[1][2]
Molecular Weight	437.5 g/mol	[1][3]
Exact Mass	437.23515931 Da	[3]
CAS Number	1132748-21-0	[1][2][4]
Melting Point	93-94 °C (for non-deuterated form)	[5]
Boiling Point	Not available	
Solubility in DMF	≥ 14 mg/mL	[4]
Solubility in DMSO	≥ 10 mg/mL	[4]
Solubility in Ethanol	≥ 1.4 mg/mL	[4]
Water Solubility	Sparingly soluble	[3]
Appearance	White to off-white crystalline powder	[6]
IUPAC Name	(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate	[3]

Chemical Structure

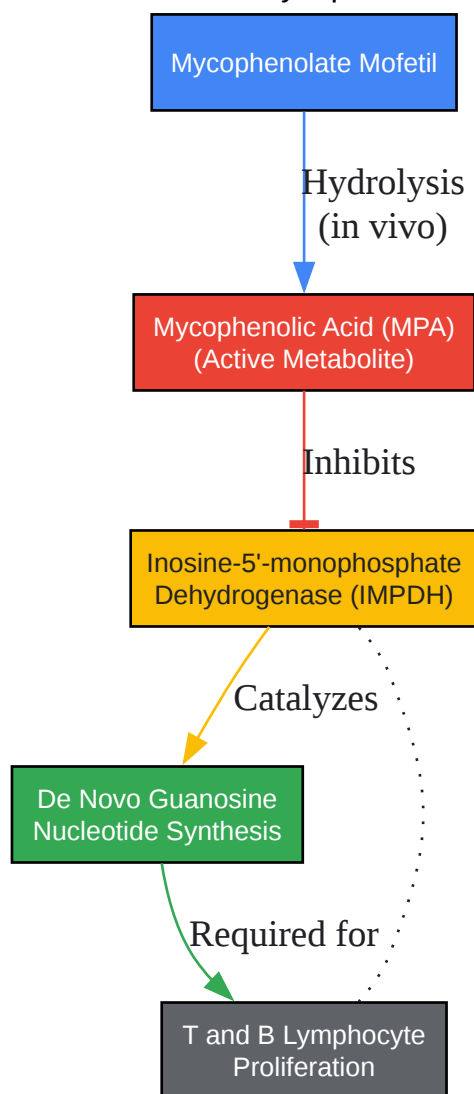
The chemical structure of **Mycophenolate Mofetil-d4** is identical to that of Mycophenolate Mofetil, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethylene glycol linker of the morpholinoethyl ester group.

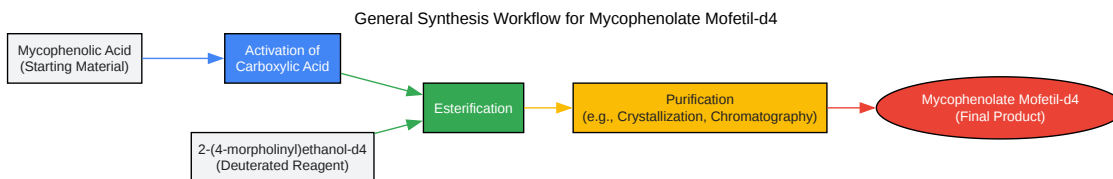
Caption: Chemical structure of **Mycophenolate Mofetil-d4**.

Mechanism of Action: A Prodrug Approach

Mycophenolate Mofetil, and by extension its deuterated isotopologue, is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, uncompetitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo pathway of guanosine nucleotide synthesis. By inhibiting IMPDH, MPA depletes the pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. T and B lymphocytes are particularly dependent on this de novo pathway for their proliferation, making MPA a targeted immunosuppressive agent.

Mechanism of Action of Mycophenolate Mofetil





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